(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone
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Description
(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone is a useful research compound. Its molecular formula is C21H15Cl2N3O3 and its molecular weight is 428.27. The purity is usually 95%.
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Biological Activity
The compound (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone is a synthetic organic molecule notable for its diverse biological activities. Its structure features a dichlorophenyl group, a pyrrole ring, and an oxadiazole unit, which are known to enhance biological interactions. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.
- Molecular Formula : C22H14Cl2F3N3O3
- Molecular Weight : 496.27 g/mol
- CAS Number : 338418-50-1
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in various studies:
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity:
Study | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Gani et al. (2021) | Mycobacterium tuberculosis | 0.46 | Comparable to Isoniazid . |
MDPI Study (2024) | Staphylococcus aureus | 3.12 - 12.5 | More potent than E. coli strains . |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented:
Study | Model Used | Dose (mg/kg) | Effectiveness |
---|---|---|---|
Shivananda Wagle et al. (2008) | Carrageenan-induced paw edema | 50 | Significant reduction in edema . |
This suggests that the compound may modulate inflammatory pathways effectively.
Antidiabetic Activity
Recent studies have explored the compound's potential in managing diabetes:
Study | Compound Type | MIC (µM) | Comparison |
---|---|---|---|
Majid Nazir et al. (2018) | Oxadiazole analogues | 9.37 - 9.46 | Superior to acarbose (MIC = 37.38 µM) . |
These findings highlight the compound's potential as a therapeutic agent for diabetes management.
The biological activities of this compound are likely mediated through several mechanisms:
- Anticancer : Induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Antidiabetic : Enhancement of insulin sensitivity and inhibition of carbohydrate-digesting enzymes.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O3/c1-26-11-13(20(27)16-8-7-14(22)10-17(16)23)9-18(26)21-25-24-19(29-21)12-28-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWJXWVFFKFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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